molecular formula C19H17N7O2S2 B2721338 N-(2-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 897758-62-2

N-(2-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No. B2721338
CAS RN: 897758-62-2
M. Wt: 439.51
InChI Key: QIUFXERDROLECF-UHFFFAOYSA-N
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Description

“N-(2-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole derivatives have been found to have diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazole ring, a triazolo ring, and a pyridazin ring. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of this compound are not available in the retrieved information.

Scientific Research Applications

Antimicrobial Activity

The compound has been studied within the realm of synthesizing new heterocyclic derivatives with pronounced antimicrobial activity. A study focused on the synthesis and evaluation of thienopyrimidine derivatives, revealing that some of these compounds exhibited significant antimicrobial properties. The method involved annelation of a thieno[3,2-e]imidazo[1,2-c]pyrimidine moiety through a reaction with heteroaromatic o-aminonitrile and subsequent steps leading to various derivatives (Bhuiyan et al., 2006).

Insecticidal Assessment

Another field of application is in the development of insecticidal agents. Research involving the synthesis of novel heterocycles incorporating a thiadiazole moiety targeted the cotton leafworm, Spodoptera littoralis. The study utilized 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor for creating various heterocyclic compounds, including triazolo and triazine derivatives. These compounds were then evaluated for their insecticidal efficacy against the mentioned pest, showing potential as insecticidal agents (Fadda et al., 2017).

Antiproliferative Activity

Research into the antiproliferative activity of N-(2-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide derivatives has shown that replacing benzamidine with a [1,2,4]triazolo[4,3-b]pyridazine-6-yl moiety results in compounds that inhibit the proliferation of endothelial and tumor cells. This indicates a potential application of these compounds in cancer research, specifically targeting thrombin inhibitory and fibrinogen receptor antagonistic activities (Ilić et al., 2011).

Synthesis of Antimicrobial Agents

Further research has explored the synthesis of thiophene-based heterocycles as potential antimicrobial agents. These studies have led to the creation of various derivatives, such as pyrazole, pyridine, and triazolo[1,5-α]pyrimidine, which have shown promising results against specific fungi and bacteria, indicating their potential as novel antimicrobial compounds (Mabkhot et al., 2016).

Future Directions

Thiazole derivatives are a promising area of research due to their diverse biological activities . Future research could focus on the synthesis of new thiazole derivatives and the exploration of their biological activities.

properties

IUPAC Name

N-[2-[6-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7O2S2/c27-16(22-19-21-10-11-29-19)12-30-17-7-6-14-23-24-15(26(14)25-17)8-9-20-18(28)13-4-2-1-3-5-13/h1-7,10-11H,8-9,12H2,(H,20,28)(H,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUFXERDROLECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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